molecular formula C22H17ClN2O4 B317651 N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

Cat. No.: B317651
M. Wt: 408.8 g/mol
InChI Key: XTTXHIRDOFIKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound known for its significant biological and chemical properties This compound is characterized by the presence of a 2-chlorobenzoyl group, an amide linkage, and a 2,3-dihydro-1,4-benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-aminophenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-chlorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • N-{4-[(2-bromobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Uniqueness

N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is unique due to the presence of the 2-chlorobenzoyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable candidate for various applications .

Properties

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

N-[4-[(2-chlorobenzoyl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C22H17ClN2O4/c23-18-4-2-1-3-17(18)22(27)25-16-8-6-15(7-9-16)24-21(26)14-5-10-19-20(13-14)29-12-11-28-19/h1-10,13H,11-12H2,(H,24,26)(H,25,27)

InChI Key

XTTXHIRDOFIKIS-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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